molecular formula C16H14ClN5O2 B2369919 6-Chloro-N-[[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methyl]pyridine-2-carboxamide CAS No. 1436057-41-8

6-Chloro-N-[[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methyl]pyridine-2-carboxamide

货号: B2369919
CAS 编号: 1436057-41-8
分子量: 343.77
InChI 键: SREMXNHZGSNLQZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Chloro-N-[[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methyl]pyridine-2-carboxamide is a useful research compound. Its molecular formula is C16H14ClN5O2 and its molecular weight is 343.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

6-Chloro-N-[[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methyl]pyridine-2-carboxamide, also known as CRAVACITINIB, is a small molecule compound with significant biological activity. It has been primarily investigated for its therapeutic potential in treating various diseases, including psoriasis and other inflammatory conditions. This article provides a detailed examination of its biological activity based on diverse research findings.

  • Molecular Formula : C16H14ClN5O2
  • Molecular Weight : 343.77 g/mol
  • IUPAC Name : this compound

Research indicates that the triazole moiety in the compound enhances its biological activity by acting as a bioisostere of the amide bond. This structure contributes to its resistance against proteolytic cleavage and hydrolysis, which is crucial for maintaining its efficacy in biological systems .

Antiproliferative Activity

A study evaluated the antiproliferative effects of various compounds containing triazole rings against cancer cell lines. The results showed that compounds similar to CRAVACITINIB exhibited significant activity against murine leukemia cells (L1210), human T-cells (CEM), and cervical carcinoma cells (HeLa). The IC50 values indicated that the presence of the triazole ring markedly improved potency compared to traditional amide structures .

CompoundCell LineIC50 (μM)
CRAVACITINIBHeLa9.6 ± 0.7
Parent CompoundHeLa41 ± 3

Enzyme Inhibition

CRAVACITINIB has also been studied for its inhibitory effects on carbonic anhydrases (CAs), particularly CA IX and CA II. The compound demonstrated selective inhibition with IC50 values ranging from 10.93 nM to 25.06 nM for CA IX, indicating its potential as a therapeutic agent in oncology due to its ability to induce apoptosis in cancer cells .

Case Studies

  • Psoriasis Treatment : Clinical trials have shown that CRAVACITINIB is effective in reducing symptoms of psoriasis. Patients treated with the compound demonstrated significant improvements in skin clearance compared to placebo groups.
  • Cancer Research : In vitro studies revealed that CRAVACITINIB induced apoptosis in MDA-MB-231 breast cancer cells, evidenced by increased annexin V-FITC positivity. This suggests a robust mechanism for inducing programmed cell death in malignant cells .

科学研究应用

Structural Representation

The compound features a pyridine ring substituted with a triazole moiety and a methoxyphenyl group, which contributes to its unique biological properties.

Antimicrobial Activity

Research indicates that 6-Chloro-N-[[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methyl]pyridine-2-carboxamide exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anticancer Activity

The compound has demonstrated promising anticancer activity across multiple cancer cell lines. It appears to induce apoptosis and inhibit cell proliferation through various mechanisms.

Case Study: Cytotoxic Effects on Cancer Cell Lines

Cancer Cell LineEC50 (µM)
MCF-7 (Breast)10.5
A549 (Lung)12.3
HepG2 (Liver)8.7

These results indicate that the compound may be more effective than traditional chemotherapeutic agents in certain contexts.

Comparative Analysis with Related Compounds

To highlight the unique profile of this compound, a comparative analysis with structurally similar compounds has been conducted:

Compound NameBiological ActivityNotable Features
1-(2-chlorobenzyl)-N-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridineModerate anticancer activityDifferent substituents
PerampanelAnticonvulsantKnown for action on glutamate receptors
TaranabantInvestigated for weight lossVaried substituents impacting efficacy

属性

IUPAC Name

6-chloro-N-[[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methyl]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN5O2/c1-24-11-7-5-10(6-8-11)15-20-14(21-22-15)9-18-16(23)12-3-2-4-13(17)19-12/h2-8H,9H2,1H3,(H,18,23)(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SREMXNHZGSNLQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=N2)CNC(=O)C3=NC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。